

Golotimod long-term effects versus other immunomodulators

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Golotimod

CAS No.: 229305-39-9

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Golotimod Profile

Golotimod is identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor [1]. The following table summarizes its known characteristics:

Attribute	Description
Mechanism of Action	Inhibits the STAT3 protein, a transcription factor involved in cell growth, differentiation, and survival [1].
Therapeutic Role	Drug development targeting STAT3 is a research hotspot for cancer, autoimmune disorders, and inflammatory conditions [1].
Key Indications (Under Investigation)	Primarily investigated for various cancers (e.g., liver cancer, colorectal cancer, melanoma, leukemia) [1]. A 2025 bioinformatics study also suggested it as a potential therapeutic candidate for Ulcerative Colitis [2].
Available Data	Preclinical and early clinical trials; no long-term efficacy or safety data in public domain for direct comparison with established immunomodulators [1] [2].

Comparison with Other Immunomodulators

The search results contain substantial data on other immunomodulators, particularly those used for Multiple Sclerosis (MS), but no studies comparing them directly with **Golotimod**. The table below outlines these therapies for context:

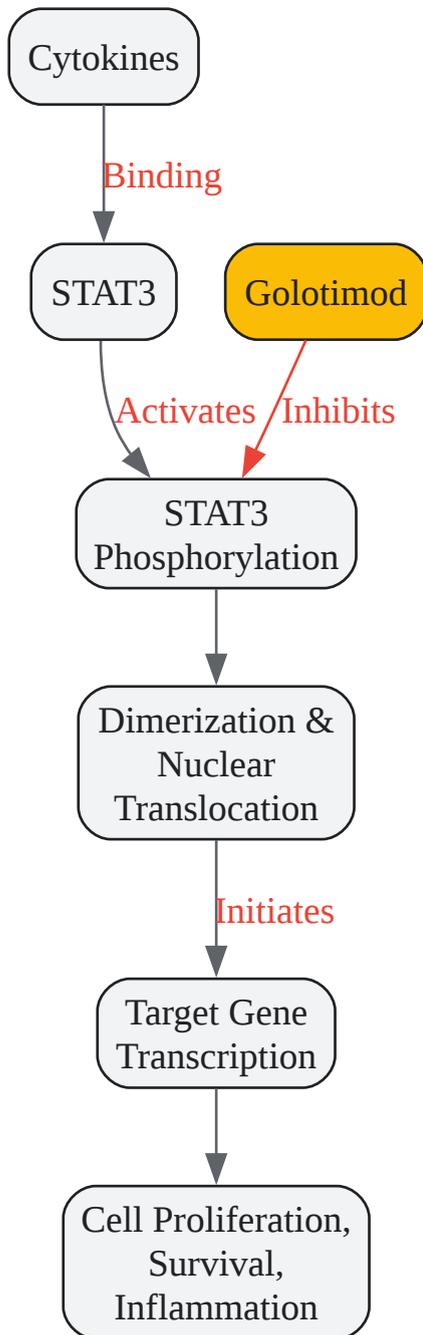
Immunomodulator	Mechanism of Action	Key Indications & Evidence
Fingolimod [3] [4]	Sphingosine 1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes [4].	Relapsing-Remitting MS (RRMS) . Sustained reduction in relapse rate and disability progression over 4+ years in clinical trials and real-world studies [3] [4].

| **Anti-CD20 Monoclonal Antibodies** (e.g., Ocrelizumab) [5] [6] | Depletes CD20+ B lymphocytes [5]. | **RRMS & Primary Progressive MS**. High efficacy in relapse prevention; considered first-line therapy for many; real-world data shows high patient satisfaction [5] [6]. | | **Bruton's Tyrosine Kinase (BTK) Inhibitors** (e.g., Fenebrutinib) [6] | Inhibits BTK enzyme, a key component in B-cell receptor signaling [6]. | **RRMS (Investigational)**. Phase II trials showed "near complete suppression of acute inflammatory disease activity" at 48 weeks [6]. |

Research Context and Pathways

Golotimod and the MS therapies listed above work on distinct immunological pathways, which explains their investigation for different diseases.

The diagram below illustrates the general signaling pathway that **Golotimod** is designed to target.



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To cite this document: Smolecule. [Golotimod long-term effects versus other immunomodulators]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548752#golotimod-long-term-effects-versus-other-immunomodulators>]

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